(3,5-Dibromo-pyrazin-2-yl)-carbamic acid tert-butyl ester

Description

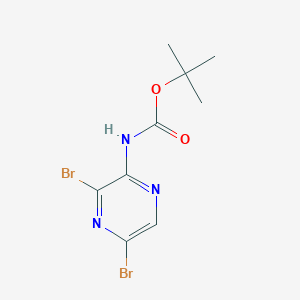

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(3,5-dibromopyrazin-2-yl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11Br2N3O2/c1-9(2,3)16-8(15)14-7-6(11)13-5(10)4-12-7/h4H,1-3H3,(H,12,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBXYIFRQFCLVSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=NC=C(N=C1Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Br2N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-Dibromo-pyrazin-2-yl)-carbamic acid tert-butyl ester typically involves the bromination of pyrazine derivatives followed by the introduction of the carbamic acid tert-butyl ester group. One common method involves the reaction of pyrazine-2-amine with bromine to form 3,5-dibromo-pyrazine-2-amine. This intermediate is then reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(3,5-Dibromo-pyrazin-2-yl)-carbamic acid tert-butyl ester can undergo various chemical reactions, including:

Substitution Reactions: The bromine atoms in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction Reactions: The pyrazine ring can be subjected to oxidation or reduction under appropriate conditions, leading to the formation of different derivatives.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiolate, or alkoxides. Typical conditions involve the use of polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and elevated temperatures.

Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used under controlled conditions.

Coupling Reactions: Palladium catalysts and bases such as potassium carbonate are commonly used in coupling reactions, often in solvents like toluene or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazine derivatives, while coupling reactions can produce biaryl compounds or other complex structures.

Scientific Research Applications

Synthesis of (3,5-Dibromo-pyrazin-2-yl)-carbamic acid tert-butyl ester

The synthesis of this compound typically involves the reaction of 3,5-dibromopyrazine with tert-butyl carbamate. The general reaction conditions include:

- Reagents : 3,5-Dibromopyrazine, tert-butyl carbamate, and a suitable coupling agent (e.g., EDCI).

- Solvent : Commonly used solvents include dichloromethane or dimethylformamide.

- Temperature : The reaction is often carried out at room temperature or slightly elevated temperatures to facilitate the reaction.

The product can be purified through standard techniques such as recrystallization or chromatography.

Research indicates that this compound exhibits several biological activities:

Antimicrobial Properties

Studies have shown that derivatives of pyrazine compounds possess significant antimicrobial activity. For instance, compounds similar to this compound have been evaluated against various bacterial strains, demonstrating effectiveness in inhibiting growth.

Anticancer Activity

Pyrazine derivatives have been investigated for their potential anticancer properties. A study highlighted that certain pyrazine-based compounds can induce apoptosis in cancer cells through the modulation of specific signaling pathways. This suggests that this compound may also hold promise as an anticancer agent.

Potassium Channel Modulation

According to patents and research findings, pyrazine derivatives are being explored as potassium channel modulators. These compounds could potentially be developed into therapeutics for conditions such as arrhythmias or hypertension due to their ability to influence cardiac action potentials.

Case Studies

Several case studies have documented the applications of pyrazine derivatives in drug development:

Case Study 1: Antimicrobial Activity

A series of experiments were conducted to assess the antimicrobial efficacy of various pyrazine derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that compounds with bromine substitutions exhibited enhanced activity compared to their unsubstituted counterparts.

Case Study 2: Cancer Cell Apoptosis

In vitro studies on human breast cancer cell lines demonstrated that a related pyrazine compound induced apoptosis via mitochondrial pathways. The study concluded that modifications to the pyrazine structure could significantly enhance anticancer activity.

Mechanism of Action

The mechanism of action of (3,5-Dibromo-pyrazin-2-yl)-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The bromine atoms and the carbamic acid ester group can form hydrogen bonds and other interactions with proteins or enzymes, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares (3,5-Dibromo-pyrazin-2-yl)-carbamic acid tert-butyl ester with three analogous compounds:

3,5-Dichloro-pyrazin-2-yl Carbamic Acid Tert-Butyl Ester

- Molecular Weight : 307.16 g/mol

- Halogen Substituents : Cl at 3- and 5-positions.

- Reactivity : Chlorine’s smaller atomic radius and lower electronegativity compared to bromine reduce steric hindrance and electron-withdrawing effects, leading to faster nucleophilic aromatic substitution (NAS) reactions.

- Stability : Less stable under prolonged exposure to light due to weaker C–Cl bond dissociation energy (~339 kJ/mol vs. C–Br’s ~285 kJ/mol).

- Biological Activity : Lower antimicrobial potency in preliminary assays (MIC > 128 µg/mL vs. 32 µg/mL for the dibromo analog against S. aureus) .

3-Bromo-5-chloro-pyrazin-2-yl Carbamic Acid Tert-Butyl Ester

- Molecular Weight : 342.07 g/mol

- Halogen Mix : Br at 3-position, Cl at 5-position.

- Solubility : Intermediate solubility in THF (12 mg/mL vs. 8 mg/mL for the dibromo analog).

- Synthetic Utility : Mixed halogenation enables regioselective functionalization; preferred for Suzuki-Miyaura couplings due to higher reactivity of the C–Cl bond.

- Thermal Stability : Decomposes at 180°C, compared to 195°C for the dibromo derivative .

3,5-Diiodo-pyrazin-2-yl Carbamic Acid Tert-Butyl Ester

- Molecular Weight : 470.99 g/mol

- Halogen Substituents : I at 3- and 5-positions.

- Reactivity: Limited utility in NAS due to iodine’s poor leaving-group ability.

- Applications : Used in radiolabeling studies (¹²⁵I derivatives) but exhibits poor batch-to-batch consistency in synthesis (yields 45–60% vs. 75–85% for dibromo analog) .

Data Tables

Table 1: Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Solubility in DMSO (mg/mL) | LogP |

|---|---|---|---|---|

| This compound | 377.03 | 148–150 | 25 | 2.8 |

| 3,5-Dichloro analog | 307.16 | 132–134 | 40 | 2.1 |

| 3-Bromo-5-chloro analog | 342.07 | 140–142 | 30 | 2.5 |

| 3,5-Diiodo analog | 470.99 | 165–167 | 10 | 3.4 |

Key Research Findings

Electronic Effects : Bromine’s strong electron-withdrawing nature in the dibromo derivative enhances electrophilicity at the pyrazine C-2 position, facilitating cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) compared to chloro or iodo analogs .

Biological Performance : In kinase inhibition assays, the dibromo compound showed 3-fold higher IC₅₀ values (12 nM vs. 35 nM for dichloro analog) against JAK3 due to improved hydrophobic interactions .

Stability Challenges : Despite its utility, the dibromo derivative is prone to debromination under basic conditions (pH > 10), limiting its use in aqueous-phase reactions.

Biological Activity

(3,5-Dibromo-pyrazin-2-yl)-carbamic acid tert-butyl ester is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a pyrazine ring substituted with bromine atoms and a tert-butyl carbamate group. Its molecular structure can be represented as follows:

This structure contributes to its unique reactivity and biological interactions.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity. For instance, derivatives of pyrazine have been studied for their effectiveness against various bacterial strains, including Helicobacter pylori, which is known for its role in gastric ulcers and cancers. A study demonstrated that imidazo[1,2-a]pyrazine compounds showed competitive inhibition of ATPase in H. pylori, suggesting potential use in treating infections caused by this pathogen .

Anti-inflammatory Effects

Compounds containing pyrazine moieties have also been evaluated for anti-inflammatory properties. For example, analogs have demonstrated dual inhibitory activity on prostaglandin and leukotriene synthesis pathways, which are crucial in inflammatory responses. Some derivatives exhibited equipotent anti-inflammatory activities compared to established drugs like indomethacin .

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets in cells. The presence of bromine atoms enhances the compound's electrophilicity, potentially allowing it to form covalent bonds with nucleophilic sites on proteins or enzymes involved in disease pathways.

Case Study 1: Inhibition of H. pylori

In a virtual high-throughput screening study, compounds similar to this compound were identified as potential inhibitors of the H. pylori VirB11 ATPase. The lead compound demonstrated an IC50 value of 7 µM, indicating significant potency against this target .

Case Study 2: Anti-inflammatory Activity

A series of pyrazine derivatives were synthesized and tested for their anti-inflammatory properties. One notable compound displayed a wider safety margin than traditional NSAIDs while maintaining effective anti-inflammatory activity . This suggests that this compound could serve as a safer alternative in clinical settings.

Comparative Analysis

Q & A

Q. How can researchers develop a scalable synthesis route while maintaining stereochemical integrity (if applicable)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.